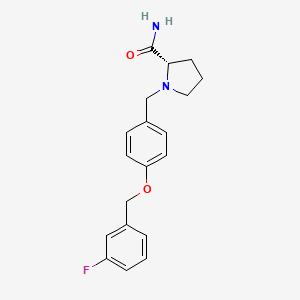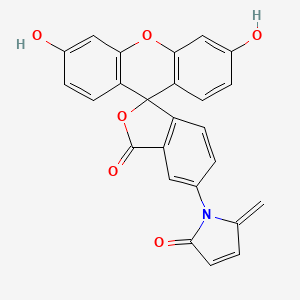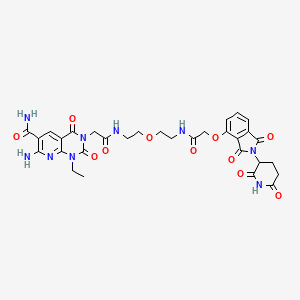
PROTAC eEF2K degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC eEF2K degrader-1, also known as Compound 11l, is a small molecule designed to target and degrade eukaryotic elongation factor 2 kinase (eEF2K). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown promising results in inducing apoptosis in MDA-MB-231 cells, a type of breast cancer cell line .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC eEF2K degrader-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. the general approach involves the use of organic synthesis techniques to assemble the molecule from smaller building blocks .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. The production process would need to ensure high purity and yield, which may involve purification steps such as crystallization, chromatography, and recrystallization .
化学反応の分析
Types of Reactions: PROTAC eEF2K degrader-1 primarily undergoes degradation reactions mediated by the ubiquitin-proteasome system. This involves the formation of a ternary complex between the target protein (eEF2K), the PROTAC molecule, and an E3 ubiquitin ligase .
Common Reagents and Conditions: The degradation process requires the presence of the PROTAC molecule, the target protein (eEF2K), and an E3 ubiquitin ligase. The reaction conditions typically involve physiological conditions, such as those found in cellular environments .
Major Products: The major product of the degradation reaction is the ubiquitinated eEF2K, which is subsequently degraded by the proteasome into smaller peptide fragments .
科学的研究の応用
PROTAC eEF2K degrader-1 has several scientific research applications, including:
作用機序
PROTAC eEF2K degrader-1 exerts its effects by forming a ternary complex with eEF2K and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of eEF2K, marking it for degradation by the proteasome. The degradation of eEF2K leads to the inhibition of its kinase activity, which is involved in regulating protein synthesis and cell survival pathways .
類似化合物との比較
PROTAC eEF2K degrader-1 is unique in its ability to selectively degrade eEF2K. Similar compounds include other PROTAC molecules targeting different kinases or proteins, such as:
PROTAC CDK12/13 Degrader: Targets cyclin-dependent kinases 12 and 13 for degradation.
PROTAC FGFR1/2 Degrader: Targets fibroblast growth factor receptors 1 and 2 for degradation.
PROTAC BET Degrader: Targets bromodomain and extra-terminal (BET) proteins for degradation.
These compounds share the common mechanism of action of PROTACs but differ in their target proteins and therapeutic applications.
特性
分子式 |
C31H33N9O11 |
|---|---|
分子量 |
707.6 g/mol |
IUPAC名 |
7-amino-3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethylamino]-2-oxoethyl]-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H33N9O11/c1-2-38-26-17(12-16(25(33)44)24(32)37-26)28(46)39(31(38)49)13-21(42)34-8-10-50-11-9-35-22(43)14-51-19-5-3-4-15-23(19)30(48)40(29(15)47)18-6-7-20(41)36-27(18)45/h3-5,12,18H,2,6-11,13-14H2,1H3,(H2,32,37)(H2,33,44)(H,34,42)(H,35,43)(H,36,41,45) |
InChIキー |
WEFNUHQNBKXKGD-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=NC(=C(C=C2C(=O)N(C1=O)CC(=O)NCCOCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


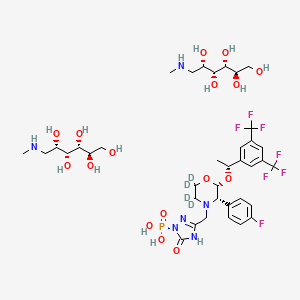
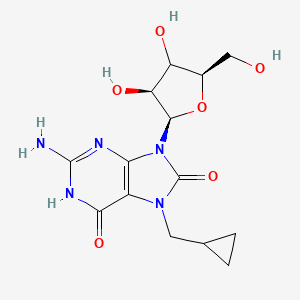
![1-[(2S,4R,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406176.png)
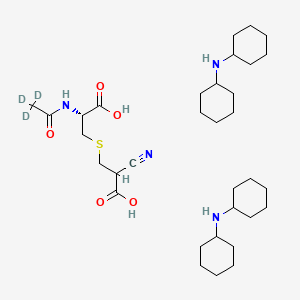


![(2S,3R,4R,5R,6S)-5-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B12406189.png)
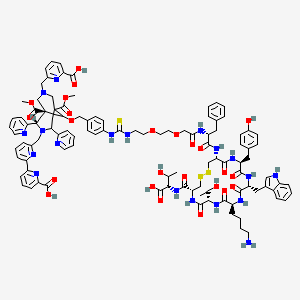
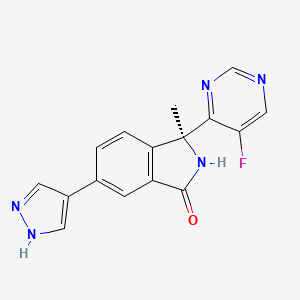


![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[12-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-12-oxododecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12406210.png)
